CAMK1D-IN-1

GSK-3 inhibition ATP-competitive Kinase assay

Cell-permeable GSK-3 inhibitors often introduce confounding off-target effects in androgen receptor (AR) trafficking studies. CAMK1D-IN-1 (GSK-3 Inhibitor XIII) is a cell-impermeable, ATP-competitive GSK-3 inhibitor (Ki=24 nM) that uniquely promotes AR nuclear export and inhibits AR transactivation in prostate cancer cells. • Drives AR nuclear export in PC3 & PCa cells; phenotype not recapitulated by CHIR-98014 or SB-415286 • Dual GSK-3/Aurora A inhibition (Ki=58 nM) supports mitotic signaling studies • Cell-impermeable nature ensures strict control in cell-free kinase assays Supplied at ≥95% purity (HPLC) with immediate global availability.

Molecular Formula C18H19N5
Molecular Weight 305.4 g/mol
Cat. No. B8055479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCAMK1D-IN-1
Molecular FormulaC18H19N5
Molecular Weight305.4 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1)NC2=NC(=NC3=C2CCCC3)C4=CC=CC=C4
InChIInChI=1S/C18H19N5/c1-12-11-16(23-22-12)20-18-14-9-5-6-10-15(14)19-17(21-18)13-7-3-2-4-8-13/h2-4,7-8,11H,5-6,9-10H2,1H3,(H2,19,20,21,22,23)
InChIKeyFAWIBADRALTDOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GSK-3 Inhibitor XIII (N-(5-methyl-1H-pyrazol-3-yl)-2-phenyl-5,6,7,8-tetrahydroquinazolin-4-amine): An ATP-Competitive GSK-3 Inhibitor with Defined Selectivity Profile


N-(5-methyl-1H-pyrazol-3-yl)-2-phenyl-5,6,7,8-tetrahydroquinazolin-4-amine (commonly designated GSK-3 Inhibitor XIII) is an aminopyrazole-derived, ATP-competitive inhibitor of glycogen synthase kinase‑3 (GSK‑3) . It exhibits a Ki of 24 nM against GSK‑3 and additionally inhibits Aurora A kinase (Ki = 58 nM) and the non‑receptor tyrosine kinase Src (Ki = 81 nM) in human enzyme assays . The compound is a cell‑impermeable solid with molecular weight 305.4 g/mol and is supplied at ≥95‑98% purity (HPLC) [1].

Why Other GSK-3 Inhibitors Cannot Simply Replace N-(5-methyl-1H-pyrazol-3-yl)-2-phenyl-5,6,7,8-tetrahydroquinazolin-4-amine in Functional Studies


Substitution of GSK‑3 Inhibitor XIII with other ATP‑competitive GSK‑3 inhibitors is not straightforward because differences in potency, isoform selectivity, and off‑target kinase inhibition profiles can alter experimental outcomes. For instance, SB‑415286 exhibits a higher Ki (31 nM) against GSK‑3α , while BRD3731 and CHIR‑98014 show markedly different selectivity windows between GSK‑3β and GSK‑3α (14‑fold vs. >1000‑fold) . The unique combination of a moderate GSK‑3 Ki, low Aurora A and Src inhibition, and the documented cellular effects on androgen receptor trafficking [1] makes GSK‑3 Inhibitor XIII a distinct tool compound that cannot be interchanged with other GSK‑3 inhibitors without re‑optimizing assay conditions.

Quantitative Differentiation Evidence for N-(5-methyl-1H-pyrazol-3-yl)-2-phenyl-5,6,7,8-tetrahydroquinazolin-4-amine vs. Closest Analogs


GSK-3 Inhibition Potency (Ki) Comparison with SB-415286 and AR-A014418

GSK-3 Inhibitor XIII demonstrates a Ki of 24 nM for GSK-3, which is approximately 1.3-fold more potent than SB-415286 (Ki = 31 nM) under comparable ATP-competitive conditions . AR-A014418, another widely used GSK-3 inhibitor, exhibits an IC50 of 104 nM, making it >4-fold less potent .

GSK-3 inhibition ATP-competitive Kinase assay

Selectivity Profile: GSK-3 vs. Aurora A Kinase (Ki Ratio)

GSK-3 Inhibitor XIII exhibits a Ki of 58 nM against Aurora A kinase, resulting in a selectivity ratio (Aurora A Ki / GSK-3 Ki) of 2.4 . In contrast, VX-680 (MK-0457), a well-characterized Aurora kinase inhibitor, displays a GSK-3 Ki of >10 µM, representing >170-fold weaker GSK-3 inhibition [1].

Kinase selectivity Aurora A Off-target profiling

Cellular Functional Activity: Androgen Receptor (AR) Transactivation Inhibition

In 22Rv1 prostate cancer cells, GSK-3 Inhibitor XIII at 2.5 µM achieves 34% inhibition of AR transactivation [1]. This functional effect is not observed with the more GSK-3-selective inhibitor CHIR-98014 at comparable concentrations, which primarily modulates Wnt/β-catenin signaling without affecting AR trafficking .

Androgen receptor Prostate cancer GSK-3 signaling

Isoform Selectivity: GSK-3β vs. GSK-3α Compared with BRD3731

GSK-3 Inhibitor XIII inhibits GSK-3α and GSK-3β with comparable potency (Ki ~24 nM), whereas BRD3731 is a GSK-3β-selective inhibitor with IC50 = 15 nM for GSK-3β and 215 nM for GSK-3α (14-fold selectivity) . The pan-GSK-3 inhibition profile of GSK-3 Inhibitor XIII contrasts with the isoform-selective profile of BRD3731.

Isoform selectivity GSK-3β GSK-3α

Physicochemical Properties: Cell Impermeability vs. Cell-Permeable Analogs

GSK-3 Inhibitor XIII is cell impermeable (requires electroporation or detergent permeabilization for intracellular delivery) , whereas SB-415286 and CHIR-98014 are cell-permeable . This property makes GSK-3 Inhibitor XIII suitable for extracellular target engagement studies or for use in cell-free systems, whereas cell-permeable analogs are required for intact‑cell GSK-3 inhibition.

Cell permeability Physicochemical properties In vitro tool compound

Optimized Research Application Scenarios for N-(5-methyl-1H-pyrazol-3-yl)-2-phenyl-5,6,7,8-tetrahydroquinazolin-4-amine (GSK-3 Inhibitor XIII)


Prostate Cancer AR Signaling Studies

In prostate cancer cell lines (22Rv1, LNCaP, LNCaP-SSR), GSK-3 Inhibitor XIII at 2.5–10 µM inhibits androgen receptor (AR) transactivation in a dose‑dependent manner and promotes nuclear export of AR [1]. This functional phenotype is not recapitulated by GSK‑3‑selective inhibitors such as CHIR‑98014, making GSK‑3 Inhibitor XIII the preferred tool for investigating AR‑GSK‑3 crosstalk .

GSK-3/Aurora A Dual Inhibition Profiling

GSK-3 Inhibitor XIII inhibits GSK-3 (Ki = 24 nM) and Aurora A (Ki = 58 nM) with a selectivity ratio of ~2.4 . This balanced inhibition profile enables studies requiring simultaneous targeting of both kinases, such as certain mitotic signaling or cancer cell proliferation assays, where a pure GSK‑3 inhibitor would fail to capture Aurora‑A‑dependent effects [2].

Cell‑Free GSK-3 Enzyme Assays and Extracellular Target Validation

Owing to its cell impermeability , GSK-3 Inhibitor XIII is ideally suited for cell‑free kinase assays, extracellular GSK-3 activity measurements, and experiments requiring strict control over intracellular compound access. It avoids confounding intracellular off‑target effects that can occur with cell‑permeable GSK‑3 inhibitors.

Androgen Receptor Nuclear Export and Trafficking Studies

In PC3 and PCa prostate cancer cells, GSK-3 Inhibitor XIII dose‑dependently decreases AR translocation to the nucleus and increases nuclear export of endogenous AR [1]. This specific trafficking modulation provides a distinct readout for AR‑GSK‑3 axis interrogation, differentiating it from other GSK-3 inhibitors that lack this effect.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for CAMK1D-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.